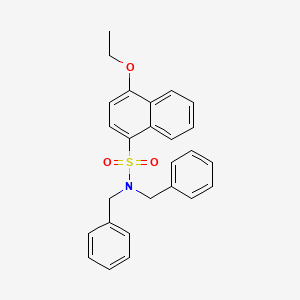
N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Wirkmechanismus
BTK is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to activation of various signaling pathways. Inhibition of BTK by N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide leads to blockade of these downstream signaling pathways, resulting in decreased proliferation and survival of malignant B-cells.
Biochemical and Physiological Effects:
In preclinical studies, N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide has been shown to induce apoptosis (programmed cell death) in malignant B-cells, as well as inhibit cell proliferation and migration. N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide also modulates the tumor microenvironment by decreasing the production of cytokines and chemokines that promote tumor growth and survival. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide has been shown to enhance the activity of immune cells, such as natural killer cells and T-cells, which can further contribute to anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide has also shown potent and durable inhibition of BTK in preclinical studies, suggesting that it may have long-lasting effects in patients. However, one limitation of N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide is its relatively short half-life, which may require frequent dosing or the development of sustained-release formulations.
Zukünftige Richtungen
There are several potential future directions for the development and application of N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide. One area of interest is the combination of N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance anti-tumor effects. Another potential application is the use of N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide in the treatment of autoimmune diseases, such as rheumatoid arthritis, which are also mediated by B-cell receptor signaling. Finally, the development of novel formulations or delivery methods may improve the pharmacokinetic properties of N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide and enhance its clinical efficacy.
Synthesemethoden
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide involves several steps, including the reaction of 2-chloro-4,6-dimethylphenylamine with 2-fluorobenzoyl chloride, followed by purification and isolation of the final product. The synthesis process has been optimized to achieve high yields and purity of N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide has demonstrated potent and selective inhibition of BTK, leading to decreased proliferation and survival of malignant B-cells. N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide has also shown synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.
Eigenschaften
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-9-7-10(2)14(12(16)8-9)18-15(19)11-5-3-4-6-13(11)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBRRCLOEPWWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7479366.png)



![methyl 1-[2-[2-(1H-indol-3-yl)acetyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B7479411.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7479415.png)




![[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7479450.png)
![2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479458.png)
![2-methyl-5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479463.png)
![[3-(4-Chlorophenyl)-[1,2]oxazolo[5,4-b]pyridin-5-yl]-(2-hydroxy-5-methoxyphenyl)methanone](/img/structure/B7479469.png)